molecular formula C12H17BrClN B2992405 2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride CAS No. 2089255-56-9

2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride

Cat. No.: B2992405
CAS No.: 2089255-56-9
M. Wt: 290.63
InChI Key: AHXGPIITPSNDFS-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride (Molecular Formula: C₁₂H₁₅BrClN) is a pyrrolidine derivative featuring a 4-bromobenzyl substituent and a methyl group at the 2-position of the pyrrolidine ring. It is categorized under F2 classification with a purity of 95% and is utilized in pharmaceutical research, particularly in the development of receptor-targeted therapies .

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN.ClH/c1-12(7-2-8-14-12)9-10-3-5-11(13)6-4-10;/h3-6,14H,2,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXGPIITPSNDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride and 2-methylpyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow processes can further enhance the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrrolidines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrrolidine Derivatives

2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine Hydrochloride (SY210932)
  • Structure : Chlorine substituent at the ortho position of the phenyl ring.
  • Molecular Formula : C₁₂H₁₅Cl₂N.
  • Key Differences : The ortho-chloro substitution may introduce steric hindrance, reducing binding efficiency compared to the para-bromo analog. Chlorine’s lower atomic radius and electronegativity could also alter electronic interactions with target receptors .
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine Hydrochloride
  • Structure : Dichloro substitution at the 3- and 4-positions of the phenyl ring.
  • Molecular Formula : C₁₂H₁₆Cl₃N.
  • This compound’s molecular weight (280.62 g/mol) is higher than the bromo analog (271.23 g/mol), which may affect pharmacokinetics .
2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine Hydrochloride
  • Structure : Chlorine substituent at the para position.
  • Key Differences : Bromine’s larger atomic size and lower electronegativity compared to chlorine may confer stronger hydrophobic interactions in the para-bromo derivative, favoring membrane permeability and target engagement .

Core Structure Variations

Quinoxaline Derivatives (e.g., Compound 2g)
  • Structure: Quinoxaline core with a 4-bromophenylmethyl group.
  • Example: 1-(2-{[3-(4-Bromophenyl)quinoxalin-2-yl]methyl}phenyl)-N,2-dimethylpropan-2-amine hydrochloride.
  • Key Differences: The quinoxaline ring introduces π-π stacking capabilities and rigid planar geometry, which may enhance binding to aromatic-rich enzyme pockets. However, increased molecular complexity could reduce solubility compared to pyrrolidine derivatives .
Pyrimidine Derivatives (e.g., 5-(4-Bromophenyl)-4,6-dichloropyrimidine)
  • Structure : Pyrimidine ring with bromophenyl and chloro substituents.
  • Key Differences: Pyrimidine’s electron-deficient nature facilitates interactions with nucleophilic residues in enzymes.

Functional Group Modifications

Bromopyramine Hydrochloride
  • Structure: N-[(4-Bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]pyridin-2-amine hydrochloride.
  • Molecular Formula : C₁₇H₂₁BrN₃·HCl.
  • Key Differences: The dimethylaminoethyl and pyridine groups confer basicity and hydrogen-bonding capacity, making this compound suitable for histamine receptor antagonism. This contrasts with the pyrrolidine derivative’s simpler structure, which may favor CNS targets .
Pyrrole Derivatives (e.g., Compound 7d)
  • Structure : 2-(4-Bromophenyl)-N-((1-(2-chloro-6-fluorophenyl)-2,5-dimethyl-1H-pyrrolyl)methyl)ethan-1-amine hydrochloride.
  • Key Differences: The pyrrole core and additional halogen substituents (Cl, F) enhance anti-mycobacterial activity via multi-target interactions.

Physicochemical and Pharmacological Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Core Structure Key Pharmacological Use
2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine HCl C₁₂H₁₅BrClN 271.23 Br (para) Pyrrolidine CNS receptor modulation
2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine HCl C₁₂H₁₅Cl₂N 256.16 Cl (ortho) Pyrrolidine Structural analog research
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine HCl C₁₂H₁₆Cl₃N 280.62 Cl (3,4-di) Pyrrolidine Enzyme inhibition studies
Bromopyramine HCl C₁₇H₂₁BrN₃·HCl 370.72 Br (para) Pyridine-amine Antihistamine
Quinoxaline Derivative 2g C₂₃H₂₅BrClN₃ 479.83 Br (para) Quinoxaline Anxiolytic agent development

Biological Activity

2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride is a chemical compound that has garnered interest in various biological research contexts due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a bromophenyl group and a methyl group. Its molecular structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14BrClN
  • Molecular Weight : 284.6 g/mol

This structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that compounds with similar structures can act as antagonists or agonists for specific neuropeptide receptors, which may influence physiological processes such as stress response, appetite control, and neurotransmission .

Therapeutic Potential

  • Neuropharmacology : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially mitigating neurodegenerative processes. Its structural similarity to known neuropeptide modulators positions it as a candidate for further investigation in the treatment of neurological disorders.
  • Antidepressant Effects : Some derivatives of pyrrolidine compounds have shown promise in alleviating symptoms of depression by modulating neurotransmitter levels in the brain. Investigations into the specific effects of this compound are ongoing .
  • Anti-inflammatory Properties : The presence of the bromophenyl group may enhance the compound's ability to inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases .

Study on Neuroprotective Effects

A study conducted on a related pyrrolidine compound demonstrated significant neuroprotective effects in animal models of Alzheimer's disease. The compound was found to reduce amyloid-beta accumulation in the brain, suggesting a mechanism that could be applicable to this compound .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectiveReduced neurodegeneration markers
AntidepressantModulation of serotonin levelsOngoing Studies
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

CompoundNeuroprotective ActivityAnti-inflammatory ActivityReferences
This compoundModerateHigh
3-MethylpyrrolidineLowModerate
BenzylpyrrolidineHighLow

Q & A

Q. What are the optimal synthesis routes for 2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or Suzuki coupling for introducing the 4-bromophenyl group. For example, alkylation of 2-methylpyrrolidine with 4-bromobenzyl chloride under basic conditions (e.g., NaOH in dichloromethane) can yield the intermediate, followed by hydrochloride salt formation via HCl gas or aqueous HCl . Purification steps like recrystallization or column chromatography are critical to isolate the product. Reaction yields can be optimized by controlling temperature (0–25°C) and stoichiometric ratios (1:1.2 substrate:reagent) .

Q. How can researchers ensure purity and structural fidelity during synthesis?

Methodological Answer: Purity is validated using HPLC (≥95% purity threshold) and thin-layer chromatography (TLC) for reaction monitoring. Structural confirmation requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For hydrochloride salts, FT-IR can confirm HCl presence via O–H/N–H stretches . Crystallographic data (e.g., space groups like P21/c) resolve stereochemical ambiguities .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Adhere to GHS hazard codes (e.g., H315 for skin irritation, H319 for eye damage). Use PPE (gloves, goggles), fume hoods, and emergency eyewash stations. Storage requires airtight containers in cool (2–8°C), dry conditions away from oxidizers. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–7.5 ppm for bromophenyl) and pyrrolidine methyl groups (δ 1.2–1.5 ppm).
  • MS : HRMS confirms molecular weight (e.g., [M+H]+ at m/z 298.04 for C₁₂H₁₅BrN·HCl).
  • XRD : Monoclinic crystal systems (e.g., P21/n) validate stereochemistry .

Q. How should this compound be stored to maintain stability?

Methodological Answer: Store in amber glass vials under inert gas (N₂/Ar) at –20°C for long-term stability. Avoid exposure to moisture (use desiccants) and light. Regular stability testing via TGA/DSC assesses decomposition thresholds (>150°C for most hydrochloride salts) .

Advanced Research Questions

Q. What computational methods predict reaction pathways and energetics for this compound?

Methodological Answer: Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model reaction intermediates and transition states. Software like Gaussian or ORCA simulates activation energies for alkylation steps. Machine learning (e.g., ICReDD’s reaction path search) optimizes experimental conditions by correlating steric/electronic parameters with yield data .

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

Methodological Answer: Cross-validate NMR/IR data with X-ray crystallography to resolve tautomerism or polymorphism. For example, crystallographic R values (<0.05) confirm bond lengths/angles. If MS data conflicts with expected m/z, isotopic patterns (e.g., Br’s 1:1 M/M+2 ratio) clarify molecular identity .

Q. What experimental design (DoE) strategies optimize synthesis conditions?

Methodological Answer: Use factorial design (e.g., 2³ matrix) to test variables: temperature (20–60°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol%). Response surface methodology (RSM) identifies optimal yield (e.g., 85% at 40°C, 3 mol% catalyst). Pareto charts rank factor significance .

Q. What in vitro assays assess its biological activity and mechanism?

Methodological Answer: Screen for enzyme inhibition (e.g., kinase assays using ADP-Glo™) or receptor binding (radioligand displacement). Cytotoxicity is tested via MTT assays (IC₅₀ values). For CNS targets, blood-brain barrier permeability is modeled using PAMPA. Dose-response curves (log[inhibitor] vs. activity) quantify potency .

Q. How does structural modification (e.g., halogen substitution) alter physicochemical properties?

Methodological Answer: Compare analogs via Hammett plots: replacing Br with Cl increases logP (lipophilicity) by ~0.5 units. Solubility is assessed using shake-flask method (aqueous buffer pH 7.4). QSAR models correlate substituent effects (σ+/σ–) with bioactivity. Crystallographic data (e.g., Cl’s van der Waals radius vs. Br’s) rationalize steric effects .

Notes

  • Advanced questions emphasize mechanistic analysis, computational integration, and data-driven optimization.
  • Safety and stability protocols align with institutional hygiene plans (e.g., Chemical Hygiene Plan ).

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